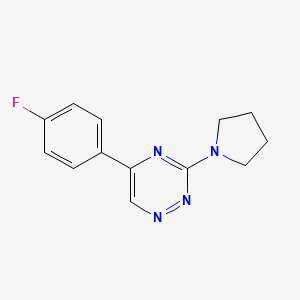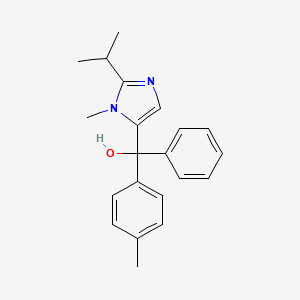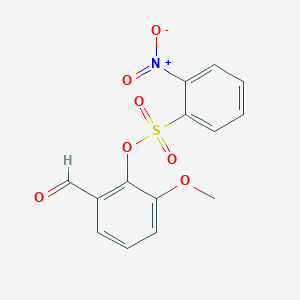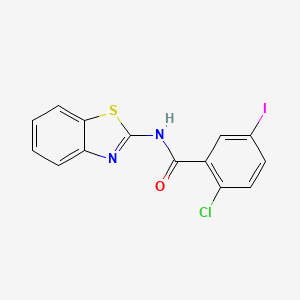
N-(1H-indol-2-ylmethyl)-2-(2-pyrimidinylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-indol-2-ylmethyl)-2-(2-pyrimidinylthio)acetamide, also known as IMPY, is a synthetic compound with potential therapeutic applications in the field of neuroscience. It was first synthesized in the early 2000s and has since been the subject of extensive research due to its unique chemical structure and potential for novel drug development.
Mecanismo De Acción
N-(1H-indol-2-ylmethyl)-2-(2-pyrimidinylthio)acetamide acts as a sigma-2 receptor agonist, which leads to the modulation of several signaling pathways in the brain. This results in the regulation of neurotransmitter release, calcium ion channels, and other cellular processes that are involved in the pathogenesis of neurological disorders. The exact mechanism of action of N-(1H-indol-2-ylmethyl)-2-(2-pyrimidinylthio)acetamide is still under investigation, but studies have shown that it has potential as a neuroprotective agent.
Biochemical and Physiological Effects:
Studies have shown that N-(1H-indol-2-ylmethyl)-2-(2-pyrimidinylthio)acetamide can modulate several biochemical and physiological processes in the brain, including the regulation of oxidative stress, inflammation, and apoptosis. It has also been shown to have potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1H-indol-2-ylmethyl)-2-(2-pyrimidinylthio)acetamide is its high affinity and selectivity for the sigma-2 receptor, which makes it a valuable tool for studying the role of this receptor in neurological disorders. However, one limitation is the lack of in vivo studies, which are necessary to fully understand the potential therapeutic applications of N-(1H-indol-2-ylmethyl)-2-(2-pyrimidinylthio)acetamide.
Direcciones Futuras
There are several future directions for research on N-(1H-indol-2-ylmethyl)-2-(2-pyrimidinylthio)acetamide, including the development of novel drugs based on its chemical structure, the optimization of synthesis methods for large-scale production, and the investigation of its potential as a diagnostic tool for neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(1H-indol-2-ylmethyl)-2-(2-pyrimidinylthio)acetamide and its potential as a neuroprotective and anti-cancer agent.
Métodos De Síntesis
The synthesis of N-(1H-indol-2-ylmethyl)-2-(2-pyrimidinylthio)acetamide involves several steps, including the reaction of indole with chloroacetyl chloride to form N-(1H-indol-2-ylmethyl)chloroacetamide, which is then reacted with 2-pyrimidinylthiol to form the final product, N-(1H-indol-2-ylmethyl)-2-(2-pyrimidinylthio)acetamide. This process has been optimized for high yield and purity and can be scaled up for large-scale production.
Aplicaciones Científicas De Investigación
N-(1H-indol-2-ylmethyl)-2-(2-pyrimidinylthio)acetamide has been studied extensively for its potential therapeutic applications in the field of neuroscience. It has been shown to have high affinity and selectivity for the sigma-2 receptor, which is involved in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. Studies have also shown that N-(1H-indol-2-ylmethyl)-2-(2-pyrimidinylthio)acetamide has potential as a diagnostic tool for these disorders, as it can selectively bind to sigma-2 receptors in the brain.
Propiedades
IUPAC Name |
N-(1H-indol-2-ylmethyl)-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c20-14(10-21-15-16-6-3-7-17-15)18-9-12-8-11-4-1-2-5-13(11)19-12/h1-8,19H,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFBITGKXHFBGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CNC(=O)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-2-ylmethyl)-2-(2-pyrimidinylthio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5062876.png)

![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5062891.png)
![N-(4-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B5062912.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5062931.png)

![N,N-diethyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5062942.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine](/img/structure/B5062950.png)
![2-(4-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5062963.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-bromo-4-methoxybenzamide](/img/structure/B5062968.png)

![2,2,2-trifluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B5062985.png)